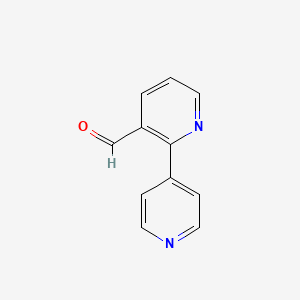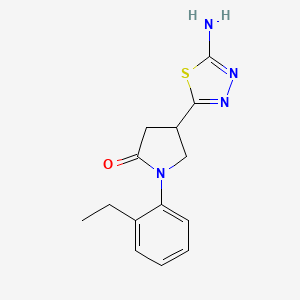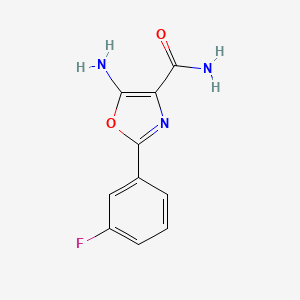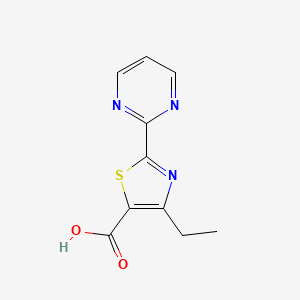![molecular formula C11H13BrN2O2 B1440460 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide CAS No. 1138443-06-7](/img/structure/B1440460.png)
4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide
Vue d'ensemble
Description
“4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide”, also known as BADDMB, is a chemical compound with the molecular formula C11H13BrN2O2. It has a molecular weight of 285.14 g/mol .
Synthesis Analysis
The synthesis of bromoacetylated compounds, such as “4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide”, involves adding the bromoacetyl moiety to the peptide while the peptide is fully protected . This process is typically carried out using solid-phase peptide chemistry .Molecular Structure Analysis
The InChI code for “4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide” is 1S/C10H11BrN2O2/c1-12-10(15)7-2-4-8(5-3-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis
“4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide” has a molecular weight of 285.14 g/mol . Further physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
One notable application is in the synthesis of new N-phenylpyrazole derivatives, which have shown potent antimicrobial activity. These compounds, synthesized using 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide as a precursor, displayed inhibitory effects against pathogenic yeast (Candida albicans) and mold (Aspergillus), suggesting their potential as therapeutic antifungal agents (Farag et al., 2008). Additionally, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide from similar precursors underscores the versatility of these compounds in creating intermediates for further chemical transformations (Zhang Zho, 2014).
Chemical Synthesis and Characterization
The compound also finds application in the chemical synthesis and characterization of novel organic compounds. For instance, the synthesis of chloranthraniliprole, a pesticide, demonstrates the use of related chemical structures in creating agriculturally relevant products (Zheng Jian-hong, 2012). Similarly, the development of 3,5-dimethylisoxazoles as acetyl-lysine-mimetic bromodomain ligands highlights the role of such compounds in modulating protein interactions, with potential implications in cancer therapy and epigenetic regulation (Hewings et al., 2011).
Enzyme Inhibition and Therapeutic Potential
Moreover, the compound is integral to the creation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which exhibit anticonvulsant properties, indicating the potential of derivatives for neurological conditions (Severina et al., 2020). This underscores the chemical's relevance in the development of new pharmaceuticals.
Safety And Hazards
Propriétés
IUPAC Name |
4-[(2-bromoacetyl)amino]-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXRAPVRBOYMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine](/img/structure/B1440389.png)
![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B1440390.png)
![3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1440391.png)




